Methyl 3-isocyanato-2-methylbenzoate
Description
Methyl 3-isocyanato-2-methylbenzoate (CAS: 480439-28-9) is a substituted benzoate ester with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . Its structure features:
- An isocyanate group (-NCO) at the meta position (C3) of the benzene ring.
- A methyl ester (-COOCH₃) at the carbonyl position (C1).
- A methyl substituent (-CH₃) at the ortho position (C2).
This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of polymers, agrochemicals, and pharmaceuticals due to the reactivity of the isocyanate group .
Properties
IUPAC Name |
methyl 3-isocyanato-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7-8(10(13)14-2)4-3-5-9(7)11-6-12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATKDXXVIXCUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392421 | |
| Record name | Methyl 3-isocyanato-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-28-9 | |
| Record name | Methyl 3-isocyanato-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-isocyanato-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-isocyanato-2-methylbenzoate can be synthesized through various organic reactions. One common method involves the reaction of methyl 3-amino-2-methylbenzoate with phosgene or triphosgene under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isocyanato-2-methylbenzoate undergoes several types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to enhance the reaction rate and selectivity.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
Methyl 3-isocyanato-2-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl 3-isocyanato-2-methylbenzoate primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical syntheses and modifications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-Isothiocyanato-2-Methylbenzoate (CAS: 1001185-62-1)
This analog replaces the isocyanate (-NCO) group with an isothiocyanate (-NCS) group. Key differences include:
Structural and Physicochemical Properties
| Property | Methyl 3-Isocyanato-2-Methylbenzoate | Methyl 3-Isothiocyanato-2-Methylbenzoate |
|---|---|---|
| Molecular Formula | C₁₀H₉NO₃ | C₁₀H₉NO₂S |
| Molecular Weight | 191.18 g/mol | 207.25 g/mol |
| Functional Groups | -NCO, -COOCH₃, -CH₃ | -NCS, -COOCH₃, -CH₃ |
| Topological PSA | Not reported | 70.8 Ų |
| Hydrogen Bond Acceptors | 4 | 4 |
| Rotatable Bonds | 3 | 3 |
Methyl 4-Isocyanatobenzoate (Hypothetical)
A positional isomer with the -NCO group at the para position:
Key Differences
- Steric Hindrance : The ortho methyl group in this compound introduces steric constraints, reducing accessibility to the -NCO group in certain reactions.
Simpler Analogs: Methyl Isothiocyanate (CAS: 556-61-6)
| Property | This compound | Methyl Isothiocyanate |
|---|---|---|
| Molecular Formula | C₁₀H₉NO₃ | CH₃NCS |
| Molecular Weight | 191.18 g/mol | 73.12 g/mol |
| Volatility | Low (due to aromaticity) | High |
| Applications | Polymer intermediates | Pesticides, fumigants |
The benzoate ester in this compound enhances lipophilicity, making it more suitable for applications requiring controlled release or solubility in organic matrices .
Biological Activity
Methyl 3-isocyanato-2-methylbenzoate (C10H9NO3) is an organic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including toxicity studies, potential therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
This compound features an isocyanate functional group attached to a methylbenzoate structure. Its molecular formula is C10H9NO3, and it can be represented by the following structural formula:
Biological Activity Overview
The biological activity of isocyanates, including this compound, primarily revolves around their reactivity with nucleophiles, leading to various biological effects. The following sections detail specific findings related to this compound.
2. Potential Therapeutic Applications
Isocyanates are known for their potential applications in pharmaceuticals. This compound may serve as a precursor for the synthesis of biologically active compounds. Its structural similarity to other benzoate derivatives suggests possible applications in drug design, particularly in developing inhibitors for specific enzymes or pathways.
3. Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-isocyanatobenzoate | Isocyanate at position 4 | Different position affects reactivity |
| Methyl 3-amino-4-methylbenzoate | Amino group instead of isocyanate | Exhibits different biological activities |
| Methyl 3-methoxy-4-methylbenzoate | Methoxy group at position 3 | Alters solubility and potential applications |
| Methyl N-(4-methylphenyl)carbamate | Carbamate structure | Potentially less reactive than isocyanates |
This table highlights how variations in functional groups and positions can significantly influence the biological properties of similar compounds.
Case Studies
While direct case studies on this compound are scarce, insights can be drawn from research on related compounds. For instance, studies have shown that methyl benzoate analogs exhibit repellency against pests like bed bugs (Cimex lectularius), indicating potential applications in pest control . Furthermore, investigations into the inhibition of histone deacetylases (HDACs) by structurally related compounds suggest that modifications in the benzoate structure can lead to varying degrees of biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
